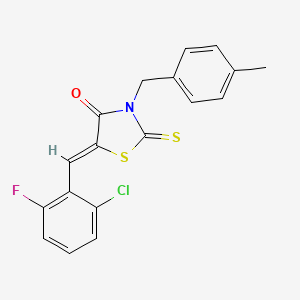![molecular formula C21H26N2O3 B4629372 1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine](/img/structure/B4629372.png)
1-(2-ethoxyphenyl)-4-[(2-methoxyphenyl)acetyl]piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of piperazine derivatives often involves acetylation protection and reaction with piperazine to obtain monosubstituted derivatives. A specific synthesis method involves ferulic acid acetylation protection, followed by reaction with piperazine, and then deacetylase to obtain the target product, with the yield exceeding 56.9% (Wang Xiao-shan, 2011).
Molecular Structure Analysis
Molecular structure analysis through techniques such as IR, 1HNMR, and MS confirms the chemical structure of piperazine derivatives. For example, the crystal structure of 1,4-di(2-methoxyphenyl)-2,5-piperazinedione, a related derivative, was analyzed, showing a monoclinic system with space group P21/c (Shusheng Zhang et al., 2007).
Chemical Reactions and Properties
The reaction of piperazine with dibasic acid chlorides in benzene solution produces alkylene di-acyl-di-(1-methyl piperazides), which are significant for their potential biological activities. This demonstrates the versatile reactivity and functionalization possibilities of piperazine derivatives (Y. Tung, 1957).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Synthesis and Antimicrobial Activities of Some New 1,2,4-Triazole Derivatives : This study explored the synthesis of novel triazole derivatives from ester ethoxycarbonylhydrazones with primary amines, including piperazine derivatives. These compounds were evaluated for their antimicrobial activities, with some showing good to moderate effectiveness against test microorganisms (Bektaş et al., 2010).
Dopamine Uptake Inhibition
Scale-Up Synthesis of the Dopamine Uptake Inhibitor GBR-12909 : This paper describes the development of a robust process for the preparation of GBR-12909, a dopamine uptake inhibitor, highlighting the improvement in yield and reproducibility of key reactions involving piperazine derivatives (Ironside et al., 2002).
Fluorescent Ligands for Receptor Studies
Synthesis and Characterization of Environment-Sensitive Fluorescent Ligands for Human 5-HT1A Receptors with 1-Arylpiperazine Structure : This research synthesized "long-chain" 1-(2-methoxyphenyl)piperazine derivatives containing an environment-sensitive fluorescent moiety. These compounds displayed high to moderate 5-HT1A receptor affinity and good fluorescence properties, suggesting their potential for visualizing 5-HT1A receptors (Lacivita et al., 2009).
HIV-1 Reverse Transcriptase Inhibitors
Discovery, Synthesis, and Bioactivity of Bis(heteroaryl)piperazines. 1. A Novel Class of Non-nucleoside HIV-1 Reverse Transcriptase Inhibitors : This study involved the synthesis of various analogues of bis(heteroaryl)piperazines (BHAPs), demonstrating significantly improved potency against HIV-1 reverse transcriptase compared to the lead molecule (Romero et al., 1994).
Antihistaminic Properties
Cetirizine A Piperazine Antihistamine
: The paper discusses Cetirizine, a piperazine derivative and its effectiveness as a selective H1 histamine receptor antagonist in the treatment of urticaria and allergic rhinitis (Arlette, 1991).
Eigenschaften
IUPAC Name |
1-[4-(2-ethoxyphenyl)piperazin-1-yl]-2-(2-methoxyphenyl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3/c1-3-26-20-11-7-5-9-18(20)22-12-14-23(15-13-22)21(24)16-17-8-4-6-10-19(17)25-2/h4-11H,3,12-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYQRBWZGQIYXRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)CC3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(3-chlorophenyl)-4-phenyl-2-[(phenylacetyl)amino]-3-thiophenecarboxamide](/img/structure/B4629291.png)
![2-{4-[ethyl(methylsulfonyl)amino]phenoxy}acetamide](/img/structure/B4629293.png)
![2-(2,4-dimethylphenoxy)-N-[2-(4-morpholinylcarbonyl)phenyl]propanamide](/img/structure/B4629299.png)
![4-({[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]amino}methyl)cyclohexanecarboxylic acid](/img/structure/B4629307.png)
![10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bis[1,2,4]triazolo[4,3-a:4',3'-c]pyrimidine-3,7-dithiol](/img/structure/B4629309.png)
![N-[4-(aminosulfonyl)phenyl]-2-cyano-3-(3-pyridinyl)acrylamide](/img/structure/B4629316.png)
![N-[4-(aminosulfonyl)phenyl]-1-(4-methoxyphenyl)cyclopentanecarboxamide](/img/structure/B4629324.png)

![8,9-dimethyl-7-(4-methylphenyl)-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4629337.png)
![2,6-dimethyl-4-[(2,4,5-trichlorophenyl)sulfonyl]morpholine](/img/structure/B4629339.png)
![2-(4-chlorophenyl)-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4629351.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-(3-pyridinyl)-3-isoxazolecarboxamide](/img/structure/B4629357.png)
![2-methyl-3-nitro-6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4629359.png)
![1-[3-(2-fluorophenyl)acryloyl]-2-methylindoline](/img/structure/B4629368.png)